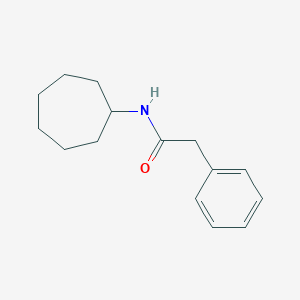

N-cycloheptyl-2-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33g/mol |

IUPAC Name |

N-cycloheptyl-2-phenylacetamide |

InChI |

InChI=1S/C15H21NO/c17-15(12-13-8-4-3-5-9-13)16-14-10-6-1-2-7-11-14/h3-5,8-9,14H,1-2,6-7,10-12H2,(H,16,17) |

InChI Key |

IKDDAVDBEXNFOZ-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for N-cycloheptyl-2-phenylacetamide and Analogues

A primary and straightforward method for synthesizing this compound is the condensation reaction between an acyl chloride and an amine. This nucleophilic addition-elimination reaction is a fundamental process in organic chemistry for forming amide bonds.

In this specific synthesis, phenylacetyl chloride is reacted with cycloheptylamine (B1194755). The reaction proceeds violently, especially with a concentrated solution of the amine, leading to the formation of this compound and cycloheptylammonium chloride as a white solid mixture. chemguide.co.uk The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cycloheptylamine on the electrophilic carbonyl carbon of phenylacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom, which can be facilitated by another molecule of the amine, to yield the final amide product. chemguide.co.uk

This method is often preferred for its high reactivity and the general availability of the starting materials. The reaction conditions can be controlled, for instance, by using a cold, concentrated solution of the amine to manage the reaction's vigor. chemguide.co.uk

Carbodiimide-mediated coupling reactions provide a milder alternative to the acyl chloride method for forming amide bonds. Reagents such as N,N′-Dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst like 4-(Dimethylamino)pyridine (DMAP), facilitate the condensation of a carboxylic acid and an amine. nih.gov

In the synthesis of this compound, phenylacetic acid is reacted with cycloheptylamine in the presence of DCC and DMAP. The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium species, which is then readily attacked by the amine to form the amide bond. nih.gov

This method is particularly useful when dealing with sensitive substrates that cannot tolerate the harsh conditions of the acyl chloride method. However, a notable drawback of using DCC is the formation of N,N'-dicyclohexylurea as a byproduct, which can sometimes be challenging to remove from the reaction mixture.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial components. rug.nlresearchgate.net These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular libraries. researchgate.net

Isocyanide-based multicomponent reactions (I-MCRs) are particularly versatile for synthesizing complex amide structures. acs.orgfrontiersin.org The Ugi and Passerini reactions are prominent examples of I-MCRs. beilstein-journals.orgmdpi.com The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido amide. mdpi.comresearchgate.net

For the synthesis of this compound analogs, a three-component condensation reaction can be employed using an aldehyde, an amine, and an isocyanide. For instance, a one-pot synthesis of 2-(2-cyanophenylamino)-N-cyclohexyl-2-phenylacetamide has been demonstrated by reacting 2-aminobenzamide (B116534), benzaldehyde (B42025), and cyclohexyl isocyanide in the presence of p-toluenesulfonic acid as a catalyst. acs.org This reaction proceeds at room temperature in ethanol (B145695) and produces the desired acetamide (B32628) derivative in good yield. acs.org The versatility of I-MCRs allows for the synthesis of a wide range of substituted acetamides by varying the starting components. acs.org A five-component reaction has also been developed to synthesize N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b] acs.orgbeilstein-journals.orgdiazepin-3-yl)-2-phenylacetamides. tandfonline.com

Three-component one-pot reactions offer a streamlined approach to synthesizing acetamide scaffolds. beilstein-journals.orgbohrium.com These reactions combine multiple synthetic steps into a single operation without the need for isolating intermediates, thereby saving time and resources. For example, a one-pot synthesis of highly functionalized pyridines can be achieved through a three-component reaction of aromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile (B47326) under microwave irradiation. mdpi.com While not directly producing this compound, this methodology highlights the potential for creating complex molecules with an acetamide core.

Another example involves the cesium carbonate-promoted three-component reaction of N-H containing heterocycles or amines, arylglyoxaldehydes, and anilines to form α-oxo-acetamidines. bohrium.com Such methods demonstrate the broad applicability of one-pot reactions in generating diverse acetamide derivatives.

Multi-Component Reactions (MCRs) for Acetamide Scaffolds

Functionalization and Derivatization Approaches

Further modification of the this compound scaffold can lead to the development of new compounds with potentially interesting properties. Functionalization can be targeted at the phenyl ring, the cycloheptyl group, or the amide linkage itself.

Palladium-catalyzed C-H functionalization is a powerful tool for introducing new functional groups onto aromatic rings. scholaris.ca This technique could be applied to the phenyl group of this compound to introduce substituents such as alkyl, aryl, or halogen groups. Similarly, derivatization of the amide can be achieved by treating pyrimidine (B1678525) derivatives with reagents like benzoyl chloride or ethyl bromoacetate (B1195939) to yield various bioequivalent agents. openmedicinalchemistryjournal.com The reactivity of the chlorine atom in N-aryl 2-chloroacetamides allows for easy replacement by various nucleophiles, leading to a diverse range of heterocyclic systems. researchgate.net

Furthermore, late-stage protein modification techniques, such as those involving palladium-based catalysts, could inspire novel approaches to functionalize the amide bond or other parts of the molecule under mild conditions. rsc.org The development of one-pot modification strategies, for instance, using oxidizing agents, could also provide new avenues for derivatization. rsc.org

Advanced Structural Analysis and Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular architecture of N-cycloheptyl-2-phenylacetamide. These techniques probe the interactions of molecules with electromagnetic radiation, revealing detailed information about the chemical environment of atoms and the nature of chemical bonds.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the this compound structure.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the spectrum can be divided into four key regions: the phenyl group, the methylene (B1212753) bridge (-CH₂-), the amide proton (-NH-), and the cycloheptyl ring.

Phenyl Group: The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.

Methylene Protons: The two protons of the methylene group adjacent to the phenyl ring and the carbonyl group are chemically equivalent and will appear as a single sharp peak (singlet), anticipated around δ 3.55 ppm.

Amide Proton: The amide (N-H) proton is expected to show a signal that can be broad and variable in position, often appearing as a doublet around δ 5.50-6.00 ppm due to coupling with the adjacent CH group of the cycloheptyl ring.

Cycloheptyl Group: The protons on the seven-membered ring will produce complex multiplets in the aliphatic region. The single proton attached to the nitrogen (methine proton) is expected to be the most downfield of this group, likely appearing around δ 3.80-4.00 ppm. The remaining 12 protons on the other six methylene groups of the cycloheptyl ring will be shielded and appear as broad multiplets between δ 1.20 and 1.80 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 5H | Phenyl (Ar-H) |

| ~5.70 | Doublet | 1H | Amide (N-H) |

| ~3.90 | Multiplet | 1H | Cycloheptyl (N-CH) |

| ~3.55 | Singlet | 2H | Methylene (Ar-CH₂) |

| ~1.60 | Multiplet | 12H | Cycloheptyl (-CH₂-) |

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear significantly downfield, around δ 170 ppm.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 125-135 ppm region. The carbon attached to the methylene group (quaternary carbon) will have a different chemical shift than the five CH carbons.

Methylene Carbon: The carbon of the methylene bridge (-CH₂-) is expected at approximately δ 44 ppm.

Cycloheptyl Carbons: The methine carbon of the cycloheptyl ring attached to the nitrogen (N-CH) is anticipated around δ 50 ppm. The remaining six methylene carbons of the cycloheptyl ring will appear further upfield in the aliphatic region, typically between δ 24 and 38 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carbonyl (C=O) |

| ~135.0 | Phenyl (Quaternary C) |

| ~129.5 | Phenyl (CH) |

| ~128.8 | Phenyl (CH) |

| ~127.0 | Phenyl (CH) |

| ~50.0 | Cycloheptyl (N-CH) |

| ~44.0 | Methylene (Ar-CH₂) |

| ~37.5 | Cycloheptyl (-CH₂-) |

| ~28.5 | Cycloheptyl (-CH₂-) |

| ~24.2 | Cycloheptyl (-CH₂-) |

DEPT is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

DEPT-135: In a DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive signals, while CH₂ groups would appear as negative signals. Quaternary carbons (like the C=O and the phenyl carbon attached to the methylene group) would be absent.

DEPT-90: In a DEPT-90 spectrum, only CH (methine) signals are observed. For this molecule, the signals for the five CH carbons of the phenyl ring and the N-CH carbon of the cycloheptyl ring would be visible.

This technique is invaluable for unambiguously assigning the signals of the cycloheptyl and phenyl carbons.

The electronic properties of the phenyl ring in this compound can be modified by introducing substituents. The effect of these substituents on the NMR chemical shifts can be quantified using linear free energy relationships, such as the Hammett equation. researchgate.netbeilstein-journals.org This analysis allows for a deeper understanding of how electron density is transmitted through the molecular framework.

The Hammett equation (Δδ = ρσ) correlates the change in chemical shift (Δδ) of a specific nucleus to a substituent constant (σ) that quantifies the electron-donating or electron-withdrawing nature of the substituent. The proportionality constant (ρ) indicates the sensitivity of the nucleus to these electronic effects.

Electron-Withdrawing Groups (e.g., -NO₂, -CN) on the phenyl ring would decrease electron density across the ring. This deshielding effect would cause the ¹H and ¹³C signals of the aromatic ring to shift downfield (to higher ppm values). This effect can also be transmitted to the benzylic methylene protons and the amide group, albeit to a lesser extent. researchgate.net

Electron-Donating Groups (e.g., -OCH₃, -CH₃) would increase electron density in the phenyl ring. This shielding would cause the aromatic signals to shift upfield (to lower ppm values).

By correlating the chemical shifts of the aromatic carbons and protons with Hammett substituent constants, one can assess the electronic communication between the substituted phenyl ring and the rest of the molecule. beilstein-journals.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A sharp absorption band around 3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the cycloheptyl and methylene groups appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most prominent bands in the spectrum, expected to appear as a strong, sharp absorption at approximately 1640-1650 cm⁻¹. Its position is characteristic of a secondary amide.

Amide II Band (N-H Bend): Another key band for amides, resulting from a combination of N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

Aromatic C=C Bending: Vibrations from the phenyl ring typically produce bands in the 1450-1600 cm⁻¹ region and out-of-plane bending bands between 690-900 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | N-H Stretch | Secondary Amide |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2920-2850 | Strong | C-H Stretch | Aliphatic |

| ~1645 | Very Strong | C=O Stretch | Amide I |

| ~1550 | Strong | N-H Bend, C-N Stretch | Amide II |

| 1600, 1495, 1450 | Medium-Weak | C=C Bending | Aromatic Ring |

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. For this compound, characteristic vibrational modes confirm the presence of the amide linkage, the phenyl group, and the cycloheptyl ring.

Due to the limited availability of specific spectral data for the N-cycloheptyl derivative, the following data for the closely related analogue, 2-(2-Cyanophenylamino)-N-cyclohexyl-2-phenylacetamide, is presented for illustrative purposes. acs.org The vibrational frequencies are indicative of the key functional groups shared between these two structures.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400, 3282 | N-H stretching | Secondary Amide |

| 3071 | C-H stretching | Aromatic Ring |

| 2932, 2847 | C-H stretching | Cycloalkyl Ring |

| 1642 | C=O stretching (Amide I) | Secondary Amide |

| 1556 | N-H bending (Amide II) | Secondary Amide |

The IR spectrum is dominated by strong absorptions corresponding to the N-H and carbonyl (C=O) stretching vibrations of the amide group. acs.org The C=O stretch, known as the Amide I band, typically appears in the region of 1640-1680 cm⁻¹. rsc.org The N-H bending vibration, or Amide II band, is observed around 1550 cm⁻¹. rsc.org Multiple peaks corresponding to the C-H stretching of the phenyl and cycloheptyl groups are also present. acs.org

Correlation Studies for Electronic Substituent Effects

The influence of substituents on the electronic properties of a molecule can be quantitatively assessed using correlation studies, such as the Hammett equation. This linear free energy relationship correlates reaction rates and equilibrium constants for series of reactions involving meta- and para-substituted benzene (B151609) derivatives. dntb.gov.ua The Hammett equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Here, k or K is the rate or equilibrium constant for the substituted compound, and k₀ or K₀ is the reference value for the unsubstituted compound. The substituent constant (σ) depends on the nature and position of the substituent, reflecting its electron-donating or electron-withdrawing character. dntb.gov.ua The reaction constant (ρ) measures the sensitivity of a given reaction to these electronic effects. dntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₅H₂₁NO, which corresponds to an exact mass of approximately 231.34 g/mol .

Upon electron ionization, the molecule undergoes fragmentation, providing a unique fingerprint. For N-alkyl and N-cycloalkyl-2-phenylacetamides, a characteristic fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group. A primary fragmentation process is the formation of the tropylium (B1234903) ion (C₇H₇⁺) or the related benzyl (B1604629) cation at a mass-to-charge ratio (m/z) of 91, which is often the base peak. An alternative fragmentation can produce an ion at m/z 92, resulting from a hydrogen transfer and subsequent elimination.

The fragmentation pattern of a related, more complex analogue, 2-(2-Cyanophenylamino)-N-cyclohexyl-2-phenylacetamide, provides an illustrative example of how such molecules break apart, with a notable fragment observed at m/z 207. acs.org

| m/z | Proposed Fragment Ion/Structure |

| 231 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Structure Determination

Disclaimer: Crystallographic data for this compound is not publicly available. The following sections describe the crystal structure of the related analogue, N-cyclohexyl-2-oxo-2-phenylacetamide, to illustrate the principles of molecular geometry and crystal packing in this class of compounds.

| Crystal Data for N-Cyclohexyl-2-oxo-2-phenylacetamide | |

| Chemical Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.6942 (4) |

| b (Å) | 10.4394 (6) |

| c (Å) | 13.2100 (8) |

| V (ų) | 1336.87 (12) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

In the crystal structure of N-cyclohexyl-2-oxo-2-phenylacetamide, the most significant intermolecular interaction is hydrogen bonding. The amide hydrogen (N-H) acts as a hydrogen bond donor, while the oxygen atom of one of the carbonyl groups acts as an acceptor. This interaction, specifically an N-H···O bond, links adjacent molecules together. This repeated hydrogen bonding motif results in the formation of one-dimensional chains that extend along the a-axis of the crystal lattice.

| Hydrogen Bond Geometry (Å, °) for N-Cyclohexyl-2-oxo-2-phenylacetamide | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···O1 | 0.88 | 2.02 | 2.863 (2) | 159 |

Data sourced from Jia & Wu (2012).

π-π Stacking Interactions

The presence of the phenyl ring in this compound is a key structural feature that allows for the formation of π-π stacking interactions. While a specific crystallographic study for this compound is not available in the reviewed literature, the behavior of analogous phenylacetamide scaffolds strongly indicates the importance of these interactions in the solid state.

In related phenylacetamide derivatives, π-π stacking is a frequently observed phenomenon that contributes significantly to the stability of the crystal lattice. frontiersin.orgresearchgate.netiucr.org For instance, studies on N-[2-(4-methyl-2-quinolyl)phenyl]acetamide show crystal packing stabilized by π–π stacking interactions with centroid–centroid distances between aromatic rings measured between 3.705 Å and 3.758 Å. iucr.org Similarly, the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide features π-stacking interactions between pyridazine (B1198779) and phenyl rings, which, along with hydrogen bonds, form helical chains. researchgate.netiucr.org The introduction of bulky substituents on the phenyl group or the amide nitrogen can promote these interactions, often favoring specific crystal systems like monoclinic. These interactions are not limited to self-stacking; C—H⋯π interactions are also common, further stabilizing the molecular arrangement in the crystal. researchgate.netiucr.org Therefore, it is highly probable that the phenyl rings of this compound engage in similar slipped or parallel-displaced π-π stacking to maximize electrostatic and van der Waals attractions in the solid state.

Conformational Analysis of Cyclic and Acyclic Moieties

The three-dimensional structure of this compound is defined by the conformational preferences of its constituent parts: the cycloheptyl ring and the acyclic phenylacetamide moiety.

The acyclic portion, the N-substituted acetamide (B32628) group, is subject to well-understood conformational constraints. The amide bond itself has a significant partial double bond character, which enforces a high degree of planarity. ic.ac.uk This results in two possible rotamers, E (cis) and Z (trans), around the C-N bond. For secondary amides like this compound, the Z (trans) conformation, where the bulky substituents on the carbonyl and nitrogen atoms are positioned opposite to each other, is overwhelmingly favored due to minimized steric hindrance. nih.gov The phenylacetamide fragment is generally observed to be nearly planar in crystal structures of related compounds, a conformation which can be stabilized by weak intramolecular interactions. researchgate.netiucr.org

Influence of Structural Modifications on Crystal Form

The crystal form of a molecular solid is highly sensitive to modifications in its chemical structure. For this compound, alterations to either the N-cycloheptyl group or the phenylacetyl moiety would predictably influence its crystal packing and, consequently, its physical properties like melting point.

Modifications to the phenylacetyl part of the molecule would also have a profound effect. Introducing substituents onto the phenyl ring would alter the electronic nature and steric profile of the molecule, thereby affecting the strength and geometry of π-π stacking interactions. researchgate.net These changes in non-covalent interactions would inevitably lead to different packing arrangements and potentially polymorphism, where the same compound can crystallize in multiple forms. The conformational flexibility of the entire molecule, combined with its ability to form various intermolecular hydrogen bonds, makes its solid-state structure highly dependent on the specific nature of its constituent groups. mostwiedzy.pl

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance.

For this compound, with the molecular formula C₁₅H₂₁NO sigmaaldrich.com, the theoretical elemental composition can be calculated from its molar mass. These theoretical values serve as a benchmark against which experimentally determined values are compared.

Table 1: Theoretical Elemental Analysis of this compound This table is interactive. Click on the headers to sort.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 78.56 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 9.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.98 |

| Total | | | | 229.339 | 100.00 |

Experimental data from related phenylacetamide derivatives show that found values are typically in close agreement with calculated percentages, confirming the identity and purity of the compounds. mdpi.comrsc.orgacgpubs.org

Table 2: Comparison of Calculated vs. Found Elemental Analysis for a Related Phenylacetamide Derivative This table is interactive. Click on the headers to sort.

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide acgpubs.org | C₁₈H₁₇BrN₂O₃S | Calculated | 51.31 | 4.07 | 6.65 |

| Found | 51.73 | 4.53 | 6.66 | ||

| 2-(2,4-Dimethylphenylamino)-2-phenylacetic acid rsc.org | C₁₆H₁₇NO₂ | Calculated | 75.27 | 6.71 | 5.49 |

| Found | 75.37 | 6.62 | 5.58 | ||

| (1R,2S)-2-(2-(N-(4-Chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)-N-(2-fluoro-4-bromophenyl)acetamide mdpi.com | C₂₁H₂₁Cl₂F₄N₃O₃S | Calculated | 46.51 | 3.90 | 7.75 |

Mechanistic Investigations of Chemical Reactions

Exploration of Nucleophilic Attack Pathways

The amide functional group in N-cycloheptyl-2-phenylacetamide presents two potential sites for nucleophilic attack: the nitrogen atom and the carbonyl oxygen atom. The preferred pathway is highly dependent on the reaction conditions and the nature of the electrophile.

Amides are generally weak bases and weak nucleophiles. researchgate.net Protonation, the initial step in many acid-catalyzed reactions, occurs preferentially on the carbonyl oxygen atom rather than the nitrogen. researchgate.net This is because the resulting positive charge can be delocalized through resonance between the oxygen and nitrogen atoms, forming a more stable conjugate acid. researchgate.net

In alkylation reactions, this principle dictates the initial site of attack. When N-substituted 2-phenylacetamides are treated with powerful electrophiles like trialkyloxonium salts, the reaction proceeds via O-alkylation, forming salts of N-alkyliminoethers. researchgate.net Subsequent rearrangement may lead to the thermodynamically more stable N-alkylated product, but direct nucleophilic attack at the nitrogen atom is less common. researchgate.net Direct N-alkylation typically requires specific circumstances, such as the formation of a highly reactive amide anion under strongly basic conditions. researchgate.net

For instance, studies on the alkylation of N-cyclohexyl-2-phenylacetamide with trimethyloxonium (B1219515) tetrafluoroborate (B81430) showed that the nucleophilic attack occurs at the oxygen atom, with no N-alkylated products being confirmed. researchgate.net

In the context of related α-ketoamides, such as N-cyclohexyl-2-oxo-2-phenylacetamide, the ketone carbonyl group provides an additional electrophilic site. In reactions with nucleophiles like diethyl phosphite, the attack occurs at the ketone's carbonyl carbon, leading to a phospho-aldol type addition. researchgate.net Similarly, in the formation of α-haloamides, the mechanism can involve the nucleophilic addition of a carbene to an aldehyde, generating an acyl azolium intermediate which is then attacked by an amine. nih.gov

Understanding Multi-Component Reaction Mechanisms

This compound and its derivatives can be synthesized through multi-component reactions (MCRs), which offer a highly efficient route to complex molecules in a single step. The mechanisms of these reactions are intricate, often involving a cascade of sequential bond formations and intermediates.

A notable example is the p-toluenesulfonic acid (p-TsOH) catalyzed three-component reaction between 2-aminobenzamide (B116534), benzaldehyde (B42025), and cyclohexyl isocyanide to produce 2-(2-cyanophenylamino)-N-cyclohexyl-2-phenylacetamide. acs.org The proposed mechanism for this transformation is as follows:

Iminium Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminobenzamide and benzaldehyde to form an electrophilic iminium ion. acs.org

Nucleophilic Attack by Isocyanide: The cyclohexyl isocyanide, acting as a carbon-based nucleophile, attacks the iminium ion. This is a well-established reactivity pattern for isocyanides. acs.org

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the oxygen atom of the primary amide group onto the activated nitrile moiety. This forms a seven-membered ring intermediate. acs.org

Ring Opening and Rearrangement: The final step involves the ring-opening of this cyclic intermediate, which leads to the formation of the stable N-cyclohexyl-2-phenylacetamide derivative and a nitrile functional group. acs.org This rearrangement is a key feature of the mechanism, enabling the conversion of a primary amide to a nitrile within the same process. acs.org

This MCR demonstrates how the inherent nucleophilicity and electrophilicity of the reactants can be orchestrated by a catalyst to build complex amide structures from simple starting materials. acs.org

Mechanistic Studies of Oxidative Processes

The oxidation of molecules related to this compound can proceed through different mechanistic pathways, depending on the oxidant and reaction conditions.

One relevant process is the visible-light-driven, photosensitized oxidation of β-enaminonitriles to yield α-keto amides, such as N-cyclohexyl-2-oxo-2-phenylacetamide. acs.org Mechanistic studies indicate that this transformation is mediated by singlet oxygen (¹O₂). acs.org The photocatalyst, such as 5,10,15,20-tetraphenylporphyrin (H₂TPP), absorbs light and transfers energy to ground-state triplet oxygen (³O₂) to generate the highly reactive ¹O₂. acs.org This singlet oxygen then reacts with the substrate, leading to the formation of the α-keto amide product through a proposed 1,2-acyl migration. The crucial roles of the photocatalyst, light, and oxygen have been confirmed through control experiments conducted in the dark or under a nitrogen atmosphere, which yielded no product. acs.org

Another oxidative mechanism is observed in the conversion of N-arylethynylsulfonamides (ynamides) to N-sulfonyl-2-aryloxoacetamides using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a nucleophilic oxidant. rsc.org While the substrate is different, the product is a related α-ketoimide. DFT calculations revealed that the mechanism does not involve acid catalysis but proceeds via a double nucleophilic oxidation. rsc.org

DMSO first acts as a nucleophile, attacking the electron-deficient triple bond of the ynamide. rsc.org

This attack facilitates the transfer of its oxygen atom to the alkyne, forming a zwitterionic N-sulfonyliminium intermediate. rsc.org

A second DMSO molecule then attacks this newly formed iminium intermediate, transferring a second oxygen atom to complete the oxidation to the α-ketoimide product. rsc.org

These examples highlight how oxidative processes can be initiated by photochemically generated species or by the direct nucleophilic action of an oxidant like DMSO. acs.orgrsc.org

Solvent and Catalyst Effects on Reaction Mechanisms

Solvents and catalysts exert a profound influence on the reaction mechanisms, kinetics, and product yields in the synthesis and transformation of this compound and its analogs.

Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. In the DBU-catalyzed reaction of N-cyclohexyl-2-oxo-2-phenylacetamide with diethyl phosphite, different organic solvents produced varying yields. researchgate.net While ethanol (B145695) and dichloromethane (B109758) gave yields of 81% and 83% respectively, tetrahydrofuran (B95107) (THF) proved to be the most effective of the solvents tested, affording an 89% yield. researchgate.net Conversely, conducting the reaction in water resulted in only a trace amount of product, highlighting the incompatibility of the reaction with a protic, aqueous medium. researchgate.net Strikingly, the highest yield (92%) was achieved under solvent-free conditions, using the catalyst DBU as the reaction medium. researchgate.net

Catalyst Effects: Catalysts are essential for activating substrates and directing the reaction along a specific mechanistic pathway.

Base Catalysis: In the aforementioned reaction, the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be a highly effective catalyst. researchgate.net In alkylation reactions of N-substituted 2-phenylacetamides, basic conditions are generally favored to deprotonate the amide or a precursor, enhancing its nucleophilicity and leading to higher yields and selectivity. researchgate.net

Acid Catalysis: In contrast, multi-component reactions often rely on acid catalysis. The synthesis of cyanophenylamino-acetamide derivatives is efficiently catalyzed by p-toluenesulfonic acid (p-TsOH), which activates the aldehyde for nucleophilic attack by forming an iminium ion. acs.org

Transition Metal Catalysis: Palladium catalysts are widely used in C-C and C-N bond-forming reactions involving amide precursors. For example, the synthesis of quinolinones from amides can be achieved using catalysts like Pd(OAc)₂, often in conjunction with ligands such as PPh₃ and a base like NaOAc. mdpi.com The choice of ligand (e.g., Xantphos) can be critical for achieving high yields in complex coupling reactions. mdpi.com

The data below illustrates the significant impact of solvent and catalyst choice on reaction yield.

Table 1: Effect of Solvent and Catalyst on a Model Reaction Yield researchgate.net Model Reaction: N-cyclohexyl-2-oxo-2-phenylacetamide and diethyl phosphite

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | EtOH | DBU | 81 |

| 2 | CH₂Cl₂ | DBU | 83 |

| 3 | THF | DBU | 89 |

| 4 | H₂O | DBU | Trace |

| 5 | None | DBU | 92 |

Proton Transfer and Tautomerization Mechanisms

Proton transfer is a fundamental step in many reactions involving amides and is the basis for tautomerism, where isomers are interconverted through the migration of a proton.

In reactions involving related structures, tautomerization is a key mechanistic step. For example, during the formation of a benzimidazole (B57391) derivative, a proposed mechanism involves the tautomerization of an enol intermediate into its more stable ketone form before a final dehydration step leads to the aromatic product. mdpi.com

Keto-enol tautomerism is also a central concept. researchgate.net In the hydration of ynamides to form acetamides, the mechanism can involve an acid-catalyzed addition of water to the alkyne, followed by a tautomerization of the resulting enol-amide intermediate to the final acetamide (B32628) product. This tautomerization can be facilitated by a water molecule, proceeding through a six-membered transition state. rsc.org

Furthermore, the phenomenon of excited-state intramolecular proton transfer (ESIPT) has been studied in complex acetamide derivatives. researchgate.net This process, which requires a specific molecular geometry with proximate proton donor and acceptor groups, allows for tautomerization to occur in the electronically excited state upon photo-irradiation. researchgate.net The initial step in many of these processes is the protonation of the amide's carbonyl oxygen, which alters the electronic structure and reactivity of the molecule, facilitating subsequent steps like nucleophilic attack or rearrangement. researchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-cycloheptyl-2-phenylacetamide, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics. Studies on related N-phenylacetamide derivatives have successfully employed DFT to understand their properties. worldscientific.comresearchgate.netxisdxjxsu.asianih.gov

A primary goal of DFT calculations would be to characterize the electronic landscape of this compound. This involves determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map would also be generated. This color-coded map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potential near the amide hydrogen.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ~ -0.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated. These descriptors, conceptualized within DFT, provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Molecular Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.5 eV | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.0 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | ~ 0.17 eV-1 | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | ~ 2.04 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are hypothetical and derived from the illustrative data in Table 1.

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions. For instance, a higher electrophilicity index would suggest a greater propensity to accept electrons.

The flexibility of the cycloheptyl ring and the rotatable bonds within the acetamide (B32628) linkage mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the key dihedral angles and calculating the relative energies of the resulting conformers using DFT. The results would reveal the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. The conformational preferences of related N-cycloalkyl amides have been studied, providing a basis for such an analysis. figshare.comnih.govnih.gov

While the parent this compound is the focus, computational studies often involve creating a library of related structures to understand the impact of substituents. For example, adding electron-donating or electron-withdrawing groups to the phenyl ring would alter the electronic properties (HOMO/LUMO energies, MEP) and steric bulk of the molecule. A systematic investigation of these effects helps in building structure-property relationships and in fine-tuning the molecular characteristics for specific applications. Studies on substituted N-phenylacetamides have demonstrated the significant influence of different functional groups on their aromaticity and reactivity. worldscientific.com

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of this compound in a biological or solution-phase environment, Molecular Dynamics (MD) simulations would be employed. MD simulations use classical mechanics to model the movements of atoms and molecules over time. A force field, a set of parameters that describes the potential energy of the system, is used to calculate the forces between atoms.

An MD simulation of this compound, solvated in a box of water molecules, would provide insights into its conformational flexibility, hydration shell, and potential interactions with other molecules. The trajectory of the simulation can be analyzed to understand how the molecule explores its conformational space and to calculate various structural and dynamic properties. Such simulations are commonly used to study the behavior of phenylacetamide derivatives in various environments. researchgate.netnih.gov

Chemometric Approaches in Structure-Property Relationships

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound, if a series of related compounds were synthesized and their properties measured, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed. nih.govtandfonline.com

These models aim to find a mathematical relationship between the structural features of the molecules (descriptors) and their observed activity or property. The descriptors can be derived from computational calculations (e.g., electronic, steric, or lipophilic parameters). A successful QSAR/QSPR model for a series of this compound derivatives would allow for the prediction of the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or property-based descriptors of a compound with a specific property of interest. For phenylacetamide derivatives, QSPR models have been developed to predict various attributes, including biological activity. nih.gov

In the context of designing novel therapeutic agents, such as antidepressant MAO-A inhibitors, a 3D-QSAR model was developed based on a series of structurally diverse inhibitors. nih.gov This model utilized pharmacophoric features, which are essential three-dimensional atomic arrangements necessary for biological activity. A robust pharmacophore model identified key features such as one hydrogen bond donor, two hydrophobic groups, and one aromatic ring (DHHR) as crucial for the interaction with the target receptor. nih.gov Molecules from databases were then filtered based on their fit to this pharmacophore model, and their activity was predicted using the developed 3D-QSAR model. nih.gov This approach allows for the high-throughput screening of virtual libraries to identify promising lead compounds.

While a specific QSPR model exclusively for this compound is not detailed in the available literature, the principles of QSPR are directly applicable. By calculating a range of molecular descriptors for this compound, it could be integrated into existing or new QSPR models to predict its properties, such as receptor binding affinity or metabolic stability. The development of such models relies on a dataset of compounds with known properties, from which a mathematical relationship is derived.

Multivariate Statistical Analysis (e.g., Cluster Analysis, Principal Component Analysis)

Multivariate statistical analysis techniques are instrumental in understanding the complex relationships within a dataset of compounds and their properties. Methods like Cluster Analysis (CA) and Principal Component Analysis (PCA) are employed to group compounds based on their similarities and to identify the most significant variables that explain the variance in the data. nih.gov

For this compound, multivariate analysis could be used to classify it among a series of related phenylacetamides based on a variety of calculated molecular descriptors. This would help in understanding its position within the chemical space of these compounds and in predicting its behavior relative to other derivatives. For instance, PCA could reduce the dimensionality of the descriptor space, allowing for the visualization of the relationships between this compound and other analogs in a 2D or 3D plot.

Prediction of Physicochemical Descriptors (e.g., Lipophilicity, Molar Volume, Polarizability)

The physicochemical properties of a molecule are fundamental to its behavior and can be predicted using computational methods. These descriptors are essential inputs for QSPR and other molecular modeling studies. For this compound, several key physicochemical descriptors have been computationally predicted and are available through public databases. nih.gov

Below is a table of some of the computationally predicted physicochemical descriptors for this compound.

| Property | Value | Source |

| Molecular Weight | 231.34 g/mol | nih.gov |

| XLogP3 | 3.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 231.16231431 g/mol | nih.gov |

| Monoisotopic Mass | 231.16231431 g/mol | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

| Heavy Atom Count | 17 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 247 | nih.gov |

| Isotope Atom Count | 0 | nih.gov |

| Defined Atom Stereocenter Count | 0 | nih.gov |

| Undefined Atom Stereocenter Count | 0 | nih.gov |

| Defined Bond Stereocenter Count | 0 | nih.gov |

| Undefined Bond Stereocenter Count | 0 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

| Compound Is Canonicalized | Yes | nih.gov |

These predicted values provide a foundational understanding of the molecule's characteristics. For example, the XLogP3 value suggests a moderate level of lipophilicity, which is a critical factor in drug absorption and distribution. The topological polar surface area (TPSA) is related to a molecule's ability to permeate cell membranes.

Computational Design and Optimization of Phenylacetamide Scaffolds

The phenylacetamide scaffold serves as a versatile starting point for the computational design and optimization of new molecules with specific biological activities. Computational techniques allow for the systematic modification of a lead scaffold to improve its properties, such as potency and selectivity.

In the development of novel antidepressant agents, a hit molecule from a chemical database was chemically modified to generate a series of phenylacetamide derivatives. nih.gov This process was guided by computational studies, including docking simulations to understand the interactions with the target protein, in this case, MAO-A. nih.gov The initial hit was identified through a systematic computational screening process that involved filtering a large database of molecules based on pharmacophoric features and predicted activity from a 3D-QSAR model. nih.gov

The optimization process for phenylacetamide scaffolds can involve several strategies:

Substituent Modification: Introducing or modifying substituents on the phenyl ring or the acetamide nitrogen can modulate the electronic and steric properties of the molecule, leading to improved interactions with the biological target.

Scaffold Hopping: Replacing the phenylacetamide core with other structurally related or diverse scaffolds while maintaining the key pharmacophoric features can lead to the discovery of novel chemical series with improved properties.

Conformational Analysis: Studying the conformational preferences of the scaffold and its derivatives can help in designing molecules that adopt the optimal conformation for binding to the target.

Through these computational approaches, the phenylacetamide scaffold can be systematically explored and optimized to develop new compounds with enhanced therapeutic potential.

Analytical Methodologies and Chromatographic Studies

Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Compound Characterization

Reversed-phase thin-layer chromatography (RP-TLC) is a fundamental technique employed to investigate the lipophilicity and retention behavior of N-cycloheptyl-2-phenylacetamide and related N-substituted-2-phenylacetamide derivatives. researchgate.netnih.govoup.com This method utilizes a nonpolar stationary phase, such as C-18 bonded silica (B1680970), and a polar mobile phase. akjournals.com

The retention of this compound on an RP-TLC plate is primarily governed by its lipophilicity and the composition of the mobile phase. akjournals.com Studies on a series of N-substituted-2-phenylacetamide derivatives, including the cycloheptyl analog, have demonstrated a linear relationship between the retention factor (RM) and the concentration of the organic modifier in the aqueous mobile phase. akjournals.comakjournals.com

The RM value, a measure of retention, is calculated from the Rf value using the formula: RM = log((1/Rf) - 1). akjournals.com By extrapolating the linear plot of RM versus the organic modifier concentration to 0% organic modifier, the chromatographic parameter RM0 can be determined. oup.comakjournals.com This value serves as a key indicator of the compound's lipophilicity. oup.com

The slope of this linear relationship, denoted as 'm', provides insights into the specific interactions between the solute, the stationary phase, and the mobile phase. akjournals.com The retention behavior is influenced by the choice of organic modifier in the mobile phase, with common choices being acetone, acetonitrile (B52724), and dioxane mixed with water. researchgate.netakjournals.com

Table 1: Retention Parameters for a Related Series of N-Substituted-2-Phenylacetamides

| Organic Modifier | RM0 (intercept) | m (slope) |

| Acetonitrile | 2.55 | -0.03 |

| Dioxane | 3.54 | -0.05 |

| Acetone | 3.12 | -0.04 |

Note: This table presents generalized data for a series of N-substituted-2-phenylacetamides to illustrate the concept, as specific data for this compound was part of a larger dataset in the cited studies.

A significant aspect of RP-TLC studies is the correlation of experimentally determined lipophilicity (RM0) with computationally calculated lipophilicity parameters, most commonly log P (the logarithm of the partition coefficient between n-octanol and water). oup.comnih.gov For N-substituted-2-phenylacetamide derivatives, a strong correlation is often observed between RM0 and calculated log P values. akjournals.com This correlation validates the use of RP-TLC as a reliable and practical method for estimating the lipophilicity of these compounds. nih.govoup.com

Multivariate methods like Principal Component Analysis (PCA) and Cluster Analysis (CA) have been used to explore the relationships between different experimentally and computationally derived lipophilicity parameters. oup.comoup.com These analyses have confirmed that RM0 is a suitable descriptor of the lipophilicity of N-substituted-2-phenylacetamide derivatives. oup.com

Preparative Chromatography Techniques (e.g., Column Chromatography)

For the purification of this compound on a larger scale than analytical techniques allow, preparative chromatography is employed. Column chromatography, including modern variants like Medium Pressure Liquid Chromatography (MPLC), is a standard method for this purpose. rsc.orgrsc.org

In a typical column chromatography setup for the purification of a compound like this compound, a solid stationary phase such as silica gel is packed into a column. The crude product mixture is then loaded onto the top of the column and eluted with a solvent system (mobile phase). The choice of eluent is critical; a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. rsc.org By gradually increasing the polarity of the mobile phase, compounds with different polarities will move down the column at different rates, allowing for their separation. The fractions are collected and analyzed, often by TLC, to identify those containing the pure desired compound. jopcr.com

Advanced Separation Techniques (e.g., UHPLC, GC-MS)

To achieve higher resolution, faster analysis times, and greater sensitivity, advanced separation techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized.

UHPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer significant improvements in separation efficiency over traditional HPLC. sielc.commdpi.com A reverse-phase UHPLC method for a closely related compound, N-cyclohexyl-2-phenylacetamide, uses a C18 or phenyl-bonded column with a mobile phase consisting of acetonitrile and water. mdpi.comsielc.com This technique is suitable for purity determination and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.comresearchgate.net this compound can be analyzed by GC-MS, where the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides structural information based on its mass-to-charge ratio and fragmentation pattern. rsc.orgrsc.org This method is particularly useful for confirming the identity of the synthesized compound and for detecting and identifying byproducts in a reaction mixture. researchgate.net High-resolution mass spectrometry (HRMS) coupled with techniques like ESI-Q-TOF can provide highly accurate mass data, further confirming the elemental composition of the molecule. rsc.org

Research on N Cycloheptyl 2 Phenylacetamide Scaffolds and Their Broader Chemical Utility

Investigation of Structure-Reactivity Relationships

The reactivity of N-cycloheptyl-2-phenylacetamide and its analogs is influenced by both steric and electronic factors. The bulky cycloheptyl group can exert significant steric hindrance around the amide bond, potentially affecting reaction rates and the accessibility of the carbonyl group to nucleophiles. dalalinstitute.com

Electronic effects, primarily governed by substituents on the phenyl ring, also play a crucial role. Electron-withdrawing groups on the phenyl ring can influence the reactivity of the amide group. For instance, in the bromination of N-phenylacetamide, the regioselectivity is controlled by a combination of steric and electronic factors, with computational studies revealing the nuanced interplay between them. researchgate.net

The amide bond itself presents interesting reactivity. Amides are generally weak bases, with protonation typically occurring on the oxygen atom. researchgate.net Alkylation of N-substituted 2-phenylacetamides can lead to either O-substituted or N-substituted products, with the outcome often depending on the reaction conditions and the structure of the reactants. researchgate.net

Key factors influencing the reactivity of phenylacetamide scaffolds are summarized in the following table:

| Factor | Description | Impact on Reactivity |

| Steric Effects | The spatial arrangement of atoms. The bulky cycloheptyl group can hinder the approach of reactants to the amide functionality. dalalinstitute.com | Can decrease reaction rates at the amide bond and influence the regioselectivity of reactions on the phenyl ring. |

| Electronic Effects | The distribution of electron density in the molecule. Substituents on the phenyl ring can either donate or withdraw electron density. | Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, while electron-donating groups can increase the nucleophilicity of the phenyl ring. |

| Amide Resonance | The delocalization of the nitrogen lone pair into the carbonyl group. | This resonance stabilizes the amide bond, making it less reactive than a ketone. It also influences the planarity of the amide group. |

| Solvent Effects | The surrounding solvent can stabilize or destabilize reactants, intermediates, and transition states. | Polar solvents can stabilize charged intermediates, potentially altering reaction pathways and rates. |

Exploration of Phenylacetamide Scaffolds in Diverse Chemical Applications

The phenylacetamide scaffold, including structures related to this compound, serves as a valuable building block and intermediate in organic synthesis. These scaffolds are utilized in the construction of more complex molecules and heterocyclic systems.

For example, 2-phenoxy-N-phenylacetamide derivatives have been used as precursors for the synthesis of fused 4H-pyran systems through multi-component reactions. arkat-usa.org In these syntheses, the phenylacetamide moiety acts as a foundational unit to which other rings are fused. Similarly, N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide scaffolds have been designed and synthesized, demonstrating the utility of the phenylacetamide unit in creating hybrid molecules with potential applications in medicinal chemistry. researchgate.net

The versatility of the phenylacetamide core is further highlighted by its use in the synthesis of various heterocyclic compounds. For instance, 2-cyano-N-phenylacetamide is a key intermediate in the synthesis of pyrazole (B372694) and pyrrole (B145914) derivatives through condensation and cyclization reactions. The reactivity of the cyano and amide groups allows for a range of chemical transformations.

The applications of phenylacetamide scaffolds as synthetic intermediates are diverse:

| Application | Description | Example |

| Heterocycle Synthesis | Phenylacetamides are used as starting materials for the construction of various heterocyclic rings. | 2-Cyano-N-phenylacetamide is used to synthesize pyrazoles and pyrroles. |

| Multi-component Reactions | The phenylacetamide scaffold can be incorporated into complex molecules through one-pot reactions involving multiple starting materials. | Synthesis of fused 4H-pyrans from 2-phenoxy-N-phenylacetamide derivatives. arkat-usa.org |

| Hybrid Molecule Synthesis | Phenylacetamide units are linked to other molecular fragments to create novel chemical entities. | Synthesis of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides. researchgate.net |

| Precursor for Functionalized Molecules | The basic phenylacetamide structure can be chemically modified to introduce a variety of functional groups. | Alkylation and acylation reactions of N-substituted 2-phenylacetamides. researchgate.net |

Development of Novel Synthetic Methodologies for Related Amide Systems

The synthesis of amides is a fundamental transformation in organic chemistry, and the development of new, more efficient methods is an ongoing area of research. These advancements are directly applicable to the synthesis of this compound and its analogs.

Direct amidation of carboxylic acids with amines is a more atom-economical approach compared to traditional methods that require the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative like an acid chloride. diva-portal.org Catalytic methods for direct amidation have been developed using various metal and non-metal catalysts. For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids. ucl.ac.uk Group (IV) metal complexes, such as those of titanium, zirconium, and hafnium, have also been employed as catalysts for this transformation. diva-portal.org

Heterogeneous catalysts, which can be easily separated from the reaction mixture, offer advantages in terms of sustainability and process simplification. Silica-based catalysts have been used for the direct synthesis of amides in continuous flow reactors. researchgate.netmdpi.com

Alternative synthetic routes to amides include the Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of an acid. tandfonline.comtandfonline.com This method provides a pathway to N-substituted amides from different starting materials. The aminolysis of esters, sometimes catalyzed by cyanide ions, is another established method for amide formation.

Recent developments in amide synthesis are summarized below:

| Synthetic Methodology | Description | Advantages |

| Catalytic Direct Amidation | The direct reaction of a carboxylic acid and an amine in the presence of a catalyst. diva-portal.orgucl.ac.uk | Atom-economical, avoids the use of stoichiometric activating agents. |

| Heterogeneous Catalysis | The use of solid-supported catalysts for amide synthesis. researchgate.netmdpi.com | Ease of catalyst separation and recycling, suitable for continuous flow processes. |

| Ritter Reaction | The reaction of a nitrile with a carbocation source (from an alcohol or alkene) to form an N-substituted amide. tandfonline.comtandfonline.com | Provides access to amides from nitriles. |

| Ester Aminolysis | The reaction of an ester with an amine to form an amide. | A well-established method, can be catalyzed under certain conditions. |

| Tandem Acylation-Smiles Rearrangement | A one-step synthesis of benzhydryl primary amides from phenylacetyl chlorides and sulfonamides. acs.org | Allows for the rapid construction of complex amide structures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.